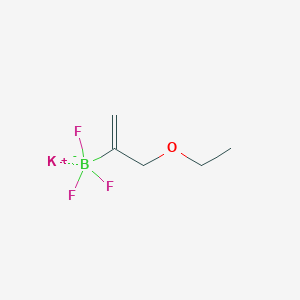

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate

Overview

Description

Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate is a chemical compound with the molecular formula C5H9BF3KO . It is a type of organoboron reagent .

Synthesis Analysis

Potassium trifluoroborates, including this compound, are often synthesized through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . They can be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Scientific Research Applications

Potassium in Agriculture

Research on potassium in agriculture underscores its critical role in plant growth, yield, and stress resistance. Potassium solubilizing bacteria (KSB) can convert insoluble potassium in soils into forms available for plant uptake, offering a sustainable alternative to chemical fertilizers (Etesami et al., 2017). Moreover, studies highlight the importance of potassium in mitigating plant stress from drought, salinity, and diseases, thereby enhancing crop resilience and productivity (Römheld & Kirkby, 2010).

Mechanism of Action

The mechanism of action of Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate in chemical reactions often involves its role as a nucleophilic boron reagent. In Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions, for example, these organoboron reagents can act as nucleophiles, attacking electrophilic carbon centers .

Future Directions

Potassium trifluoroborates, including Potassium (3-ethoxyprop-1-EN-2-YL)trifluoroborate, are likely to continue playing a significant role in chemical synthesis, particularly in cross-coupling reactions . Their stability and versatility make them valuable tools in the development of new synthetic methodologies .

properties

IUPAC Name |

potassium;3-ethoxyprop-1-en-2-yl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BF3O.K/c1-3-10-4-5(2)6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGOHRUYLDKTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)COCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

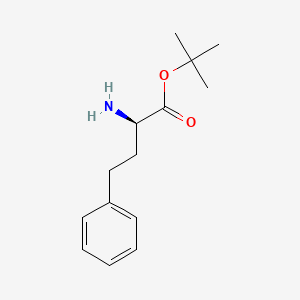

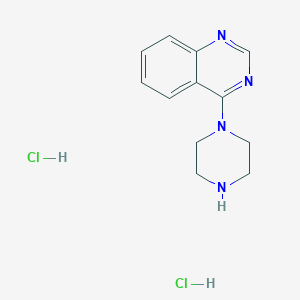

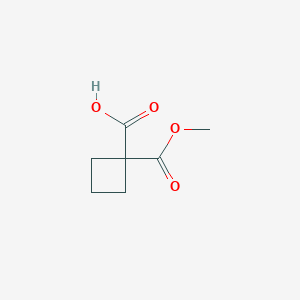

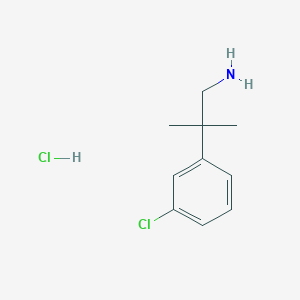

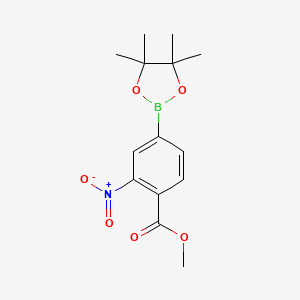

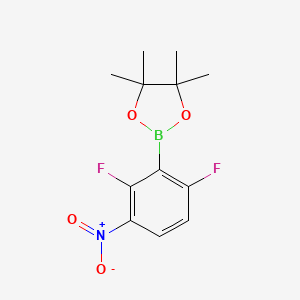

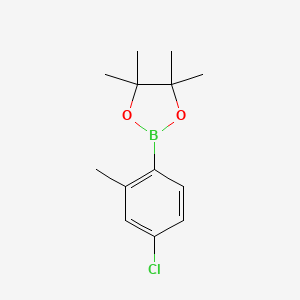

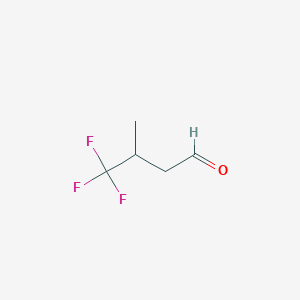

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.